molecular formula C16H13ClN2O3 B11027886 (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11027886
M. Wt: 316.74 g/mol
InChI Key: VLFUSCMQIDHKAR-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound that features a combination of chloro, nitro, and isoquinoline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Formation of the methanone linkage through acylation reactions.

    Cyclization: Formation of the isoquinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of the isoquinoline ring to its N-oxide derivative.

    Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide for halogen substitution.

Major Products

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone: Features a similar structure but with variations in the functional groups.

    (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]ethanone: Differing by the length of the carbon chain in the methanone linkage.

    (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]propanone: Another variant with a longer carbon chain.

Uniqueness

The uniqueness of (2-Chloro-5-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13ClN2O3/c17-15-6-5-13(19(21)22)9-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2

InChI Key

VLFUSCMQIDHKAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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